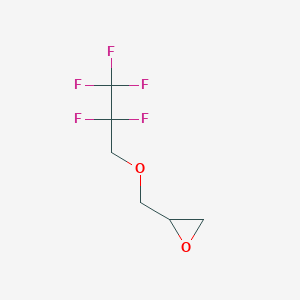

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane

Descripción general

Descripción

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane is a chemical compound with the molecular formula C6H7F5O2 . It has an average mass of 206.111 Da and a monoisotopic mass of 206.036621 Da .

Synthesis Analysis

Polypentafluoropropane glycidyl ether (PPFEE), a new random block hydroxyl-terminated polyfluoroether, was synthesized successfully by cationic ring-opening polymerization of 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane .Molecular Structure Analysis

The molecular structure of 2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane was confirmed by Fourier transform infrared spectroscopy, nuclear magnetic resonance spectrometry, and gel permeation chromatography .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 138.0±40.0 °C at 760 mmHg, and a vapour pressure of 8.5±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.0±3.0 kJ/mol and a flash point of 43.1±23.2 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis : The synthesis and structural properties of related oxirane compounds have been extensively studied. For instance, Uchiyama, Kano, and Kawashima (2003) explored the synthesis and thermolysis of pentacoordinate 1,2-oxastibetanes, revealing insights into the stereochemistry of oxirane formation and the ratios of main products under various conditions (Uchiyama, Kano, & Kawashima, 2003).

Polymer Research : Research has also focused on the polymerization of oxiranes. Shih, Brandt, Zussman, and Tirrell (1982) discussed the synthesis of various polyether elastomers from chloroalkyloxiranes, highlighting their elastomeric properties and reactivity (Shih, Brandt, Zussman, & Tirrell, 1982).

Fluorine Chemistry : Studies in fluorine chemistry, such as the work by Coe, Sellars, Tatlow, Fielding, and Whittaker (1985), have explored the thermal reactions of oxiranes derived from oligomers of tetrafluoroethene. This research contributes to understanding the behavior of fluorinated oxiranes under various conditions (Coe, Sellars, Tatlow, Fielding, & Whittaker, 1985).

Chemical Reactivity and Catalysis : Investigations into the chemical reactivity of oxiranes, such as those by Sharghi and Nasseri (2003), have demonstrated their potential in regioselective ring-opening reactions, offering pathways for synthesizing biologically active molecules (Sharghi & Nasseri, 2003).

Corrosion Inhibition : Studies on corrosion inhibition, like the research by Dagdag et al. (2019), have examined the effectiveness of epoxy monomers in preventing carbon steel corrosion, highlighting the practical applications of oxiranes in material science (Dagdag et al., 2019).

Cryospectroscopic Analysis : Veken, Delanoye, Michielsen, and Herrebout (2010) conducted a cryospectroscopic study of pentafluoroethane complexes with oxirane, contributing to our understanding of hydrogen bonding and molecular interactions (Veken, Delanoye, Michielsen, & Herrebout, 2010).

Direcciones Futuras

The PPFEE-based polyurethane elastomers featuring fluorine in their side chains exhibited excellent resistance to thermal decomposition and a sharp weight loss temperature at around 371 °C . All the results demonstrated that the PPFEE may be a potential polymeric binder as one of the ingredients applied to future propellant formulations .

Propiedades

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-12-1-4-2-13-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNQISXTOWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476261 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane | |

CAS RN |

706-89-8 | |

| Record name | 2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

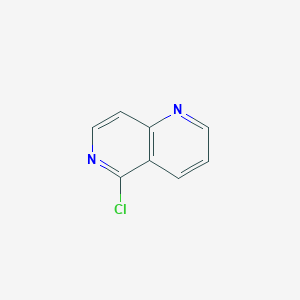

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)

![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)